2-Bromo-5-ethoxy-4-hydroxybenzonitrile
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Overview
Description
2-Bromo-5-ethoxy-4-hydroxybenzonitrile is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, a hydroxy group, and a nitrile group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-ethoxy-4-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to interact with specific cellular receptors and enzymes, leading to changes in cellular activities and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The compound’s ability to participate in free radical reactions and nucleophilic substitutions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of determining the optimal dosage for research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important factors in its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile typically involves the bromination of 5-ethoxy-4-hydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-Bromo-5-ethoxy-4-hydroxybenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the benzene ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-4-hydroxybenzonitrile: Lacks the bromine atom, which may influence its chemical behavior and interactions.
4-Hydroxybenzonitrile: Lacks both the bromine and ethoxy groups, making it less versatile in certain reactions.
Uniqueness
2-Bromo-5-ethoxy-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-4,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOLCZTDSSEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427427 |
Source
|
Record name | 2-bromo-5-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-70-1 |
Source
|
Record name | 2-bromo-5-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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